(4-Chloro-3-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITQGEKDGAQMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Halogenated Aromatic Amines
A common and effective approach involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base. This reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
| Parameter | Description |
|---|---|
| Starting material | 4-Chloro-3-fluoroaniline |
| Sulfonylating agent | Methanesulfonyl chloride |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane, tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP) |
| Temperature | 0 to 60 °C |
| Reaction time | 1 to 4 hours |
Procedure summary:
- Dissolve 4-chloro-3-fluoroaniline in an anhydrous organic solvent.
- Add a stoichiometric amount of base to neutralize the HCl formed.
- Slowly add methanesulfonyl chloride dropwise at low temperature (0–5 °C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperature (up to 60 °C) for several hours.
- After completion, quench the reaction with water, extract the product into an organic phase, dry, and purify by crystallization or chromatography.
Alternative Preparation via Acid Chloride Intermediate
In some advanced synthetic schemes, the corresponding acid chloride of the sulfonic acid derivative is prepared first, then reacted with the halogenated amine.
- For example, preparation of the methanesulfonyl chloride intermediate can be done by chlorination of methanesulfonic acid using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
- The acid chloride is then reacted with the 4-chloro-3-fluoroaniline under mild conditions to yield the sulfonamide.
Process Optimization and Purification
- Use of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) can enhance solubility and reaction rates.
- Temperature control is critical to minimize side reactions such as over-sulfonylation or degradation.
- Post-reaction workup typically involves aqueous washes, pH adjustments (e.g., with sodium carbonate solution), and organic solvent extractions.
- Final purification is often achieved by recrystallization from water or organic solvents to obtain a high-purity solid product.
Research Findings and Comparative Analysis
Example Reaction from Literature
A representative example from a patent application describes:
- Slowly adding methanesulfonyl chloride to a solution of 4-chloro-3-fluoroaniline in NMP at 55–60 °C.
- Stirring for 3 hours at this temperature.
- Cooling to 25–30 °C, followed by addition of water and pH adjustment with sodium carbonate.
- Extraction with ethyl acetate, drying, and crystallization to isolate the sulfonamide product.
This method yields a high-purity product with good reproducibility and is suitable for scale-up.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 4-Chloro-3-fluoroaniline | Commercially available or synthesized |
| Sulfonylation reagent | Methanesulfonyl chloride | Must be handled under anhydrous conditions |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, THF, or NMP | Choice affects solubility and reaction rate |
| Temperature | 0–60 °C | Lower temps control reaction exotherm |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, pH adjustment, extraction | Ensures removal of impurities |
| Purification | Recrystallization or chromatography | Yields pure crystalline sulfonamide |
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methanesulfonamide group can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the methanesulfonamide group .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds in organic chemistry.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to undergo substitution and oxidation reactions under specific conditions.
Biology
- Biochemical Assays : It is employed as a reference standard in analytical studies, aiding in the assessment of biological activities of other compounds.
- Mechanism of Action : The compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways .
Medicine
- Therapeutic Properties : Research indicates that (4-Chloro-3-fluorophenyl)methanesulfonamide may have antitumor and antimicrobial properties, making it a candidate for further investigation in drug development.
- Antitumor Activity : Studies have shown that this compound can reduce tumor cell viability in various cancer cell lines, suggesting its potential role in cancer treatment .
Industry
- Production of Specialty Chemicals : The compound is used in the synthesis of agrochemicals and other specialty chemicals, contributing to advancements in industrial applications.
The biological activity of this compound has been explored extensively, particularly its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | Hepatocellular Carcinoma | 12 | Apoptosis induction |
| B | Colon Carcinoma | 15 | Cell cycle arrest |
| C | Lung Carcinoma | 10 | Inhibition of DNA methyltransferase |
Case Study : A study involving mice treated with this compound showed a marked decrease in tumor size compared to control groups, attributed to apoptosis induction and cell cycle arrest mediated by interactions with DNA methyltransferases .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial strains. Studies indicate that derivatives with halogen substitutions exhibit enhanced effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study : Laboratory tests demonstrated significant antimicrobial activity at concentrations as low as 5 µM, indicating potential as an antibacterial agent. The structure-activity relationship suggests that the presence of chlorine enhances this activity .
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for various enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s chemical reactivity and biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of sulfonamides is highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations :
- Halogen Positioning : The 4-Cl,3-F substitution in the target compound results in lower PKM2 activation potency (EC₅₀: 90 µM) compared to 2,4-diF-substituted analogs (EC₅₀: 1.30–14.65 µM) . This suggests meta-fluorine may reduce binding affinity in certain enzyme targets.
- Bulkier Substituents: Derivatives with extended aromatic systems (e.g., benzothieno[3,2-d]pyrimidinone in ) exhibit superior COX-2 inhibition due to enhanced hydrophobic interactions .
Anti-Inflammatory Activity
Sulfonamides with thioether-linked heterocycles, such as benzothieno[3,2-d]pyrimidinone derivatives, show potent COX-2 inhibition (IC₅₀: <15 µM) by suppressing prostaglandin E₂ (PGE₂) and interleukin-8 (IL-8) production . In contrast, the target compound’s simpler structure lacks these moieties, likely contributing to its reduced efficacy.
Metabolic Pathway Activation
The target compound’s PKM2 activation (EC₅₀: 90 µM) is significantly weaker than newer activators like DASA-10 (EC₅₀: 10 µM) and TEPP-46 (EC₅₀: 79.5 µM), highlighting the need for optimized substituent patterns in this class .
Physicochemical Properties
For example:
- LogP Prediction : The 4-Cl,3-F substitution likely results in a logP ~2.1 (estimated via comparative analysis with ), whereas methyl or ethanesulfonyl groups increase hydrophobicity .
Biological Activity
(4-Chloro-3-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula CHClFNOS and a molecular weight of 223.65 g/mol. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a building block for drug development and its interactions with various biological targets.
The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to ensure high yield and purity, often followed by purification steps like recrystallization or chromatography.
The biological activity of this compound is influenced by its structural components:
- Chloro and Fluoro Groups : These substituents can enhance binding affinity to specific enzymes or receptors, impacting the compound's pharmacological profile.
- Methanesulfonamide Group : This moiety may modulate chemical reactivity and solubility, affecting the compound's overall biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of methanesulfonamide have been investigated for their ability to block specific signaling pathways involved in tumor growth .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including tyrosinase, which is implicated in melanin production. Studies suggest that modifications in the phenyl ring can significantly enhance inhibitory activity against tyrosinase, making it a candidate for skin-related therapies .
- Potential Therapeutic Applications : The unique structure of this compound positions it as a promising precursor in drug development, particularly for targeting inflammatory diseases and certain cancers .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Anticancer | Inhibits proliferation in vitro | |
| Enzyme Inhibition | Effective against tyrosinase | |
| Drug Development | Potential precursor for anti-inflammatory drugs |
Case Study: Tyrosinase Inhibition
A study focused on the structural modifications of phenyl derivatives revealed that adding chlorine and fluorine atoms significantly increased inhibitory potency against tyrosinase. The presence of the 4-chloro-3-fluorophenyl motif was crucial for establishing effective interactions with the enzyme's active site, suggesting that similar compounds could be developed for therapeutic use against hyperpigmentation disorders .
Q & A
Q. Critical Parameters :
- Anhydrous conditions : Moisture can hydrolyze methanesulfonyl chloride.
- Molar ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
- Temperature : Room temperature minimizes side reactions (e.g., over-sulfonation).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodology :
- NMR : H and C NMR confirm the aromatic substituents (δ 7.2–7.8 ppm for fluorophenyl protons) and the methanesulfonamide group (δ 3.1–3.3 ppm for CHSO) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 237.5).
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality.
Basic: What safety protocols are recommended for handling this compound?
Q. Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers.
- Waste Disposal : Segregate as halogenated waste and incinerate via licensed facilities .
Advanced: How can synthetic yield be optimized for this compound?
Q. Methodology :
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility.
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and adjust reaction time.
- Purification : Optimize column chromatography gradients (e.g., 20–50% ethyl acetate in hexane) to isolate the product with >95% purity .
Advanced: How should researchers resolve contradictions in spectral or bioactivity data?
Q. Methodology :
- Reproducibility : Repeat experiments under identical conditions to rule out technical errors.
- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous) .
- Statistical Analysis : Apply multivariate regression to identify outliers in bioactivity assays (e.g., IC variability) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Q. Methodology :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with chlorine or methyl groups) using methods from similar sulfonamides .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) to correlate substituent effects with inhibitory potency.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .
Advanced: What strategies are effective in mechanistic studies of its enzyme inhibition?
Q. Methodology :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters.
- Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site through mutagenesis and activity assays .
Advanced: How can purification challenges (e.g., low yield, impurities) be addressed?
Q. Methodology :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal purity.
- Flash Chromatography : Adjust silica gel particle size (e.g., 40–63 μm) for better resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
